molecular formula C24H19FN2 B2591204 4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine CAS No. 874464-37-6

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine

Cat. No. B2591204
CAS RN: 874464-37-6
M. Wt: 354.428
InChI Key: SGYLNLFPTPZDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. Researchers have designed and synthesized novel triazole-pyrimidine-based compounds. These compounds were characterized using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis . The synthetic route likely includes the introduction of the fluorophenyl and methylphenyl groups onto the pyridazine scaffold.


Chemical Reactions Analysis

The compound’s reactivity and potential reactions are essential considerations. Researchers have evaluated its neuroprotective and anti-inflammatory properties. Notably, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it reduces endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells . These findings suggest potential interactions with cellular pathways.

Scientific Research Applications

Antibacterial Activity

The structural similarity of “4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine” to other compounds with known antibacterial properties suggests potential use in this field. For instance, compounds with fluorophenyl groups have been shown to exhibit antibacterial activity against various strains, including Staphylococcus aureus and Chromobacterium violaceum . The pyridazine moiety could be explored for its efficacy against a broader spectrum of bacterial pathogens.

Mechanism of Action

properties

IUPAC Name

4-(4-fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2/c1-16-3-7-19(8-4-16)23-15-22(18-11-13-21(25)14-12-18)24(27-26-23)20-9-5-17(2)6-10-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYLNLFPTPZDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3,6-bis(4-methylphenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.